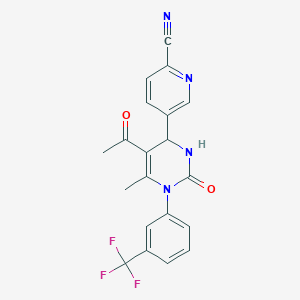

7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride, also known as FPI, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPI is a synthetic compound that was first synthesized in 2008 by a team of scientists at the University of California, San Francisco. Since then, it has been extensively studied for its unique properties and potential applications.

Applications De Recherche Scientifique

Antibacterial Applications

7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride: has shown potential in the field of antibacterial research. A study has described the synthesis of related compounds with antibacterial activity, particularly against Staphylococcus aureus . These compounds could be modified to enhance their antimicrobial properties, which is crucial in the fight against drug-resistant bacteria.

Pharmacological Significance

In pharmacology, derivatives of this compound have been explored for their potential in drug development. The modification of existing drug molecules to improve their efficacy and reduce toxicity is a significant area of research. The isoxazole ring, a component related to the structure of 7-Fluoro-3-(piperidin-3-yl)-1h-indole , is known for its presence in drugs exhibiting various pharmacological activities .

Neuroscience Research

The compound’s derivatives are also relevant in neuroscience. They serve as intermediates in the synthesis of paliperidone , an antipsychotic medication. This highlights the compound’s importance in creating treatments for mental health disorders, such as schizophrenia .

Molecular Biology

In molecular biology, the compound’s derivatives could be used to study protein interactions and enzyme inhibition. For instance, they are related to inhibitors of the enzyme acetylcholinesterase (AChE) , which are used in Alzheimer’s disease treatment .

Chemistry and Synthesis

From a chemical synthesis perspective, 7-Fluoro-3-(piperidin-3-yl)-1h-indole hydrochloride and its derivatives offer a versatile scaffold for creating a variety of pharmacologically active molecules. The synthetic routes to these compounds are of interest for developing new methodologies in organic synthesis .

Biochemical Role

Biochemically, the compound’s structure is significant for its potential interactions with biological receptors. Its derivatives have shown affinity for serotonergic and dopaminergic receptors, which are critical in regulating mood and behavior .

Anticancer Research

Isoxazole derivatives, related to the structure of 7-Fluoro-3-(piperidin-3-yl)-1h-indole , have been found to exhibit anticancer activities. This suggests that the compound could be a starting point for the development of new anticancer agents .

Analgesic and Anticonvulsant Properties

The compound’s framework is associated with analgesic and anticonvulsant properties. This opens up possibilities for its application in pain management and seizure control, which are important areas in medical treatment .

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, reward, addiction, and motor control.

Mode of Action

It’s likely that the compound interacts with its targets (potentially serotonergic and dopaminergic receptors) to induce changes in cellular signaling pathways . This interaction could lead to alterations in the physiological processes controlled by these receptors.

Biochemical Pathways

Given the potential targets, it’s plausible that the compound could influence the serotonin and dopamine pathways, which are involved in mood regulation, reward processing, and motor control .

Pharmacokinetics

The design and development of new drugs often involve modifications to improve pharmacokinetic differences .

Result of Action

Similar compounds have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects .

Action Environment

Factors such as ph, tissue distribution, off-target toxicity, metabolic clearance, and blood stream and cerebrospinal fluid distribution can affect the identity and action of similar compounds .

Propriétés

IUPAC Name |

7-fluoro-3-piperidin-3-yl-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2.ClH/c14-12-5-1-4-10-11(8-16-13(10)12)9-3-2-6-15-7-9;/h1,4-5,8-9,15-16H,2-3,6-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVHVPSGWFPZSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CNC3=C2C=CC=C3F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2927900.png)

![N-(3-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2927901.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2927902.png)

![4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2927910.png)

![1-(cyclopropylmethyl)-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2927915.png)